4-Ethylhexanoic acid chemical properties and structure
4-Ethylhexanoic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for 4-Ethylhexanoic acid. The information is intended to support research, development, and quality control activities involving this branched-chain fatty acid.
Chemical Properties and Structure
4-Ethylhexanoic acid is a medium-chain fatty acid with a branched alkyl chain.[1] Its chemical structure and properties are summarized below.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 4-ethylhexanoic acid[1] |
| CAS Number | 6299-66-7[2] |
| Molecular Formula | C₈H₁₆O₂[2] |
| Canonical SMILES | CCC(CC)CCC(=O)O[2] |
| InChI | InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[1] |
| InChIKey | KJYXVWHRKCNYKU-UHFFFAOYSA-N[1] |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 4-Ethylhexanoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 144.21 g/mol | [1] |
| Density | 0.926 g/cm³ | [2] |
| Boiling Point | 234.6 °C at 760 mmHg | [2] |
| Melting Point | Not explicitly found in search results. The melting point of the related compound, vinyl 2-ethylhexanoate, is -90 °C.[3] | |
| Flash Point | 116.6 °C | [2] |
| Vapor Pressure | 0.0182 mmHg at 25°C | [2] |
| Refractive Index | 1.435 | [2] |
| Solubility | Slightly soluble in water. Carboxylic acids with more than six carbons are generally slightly soluble in water. | |
| LogP | 2.28740 | [2] |
| pKa | Not found | |
| Topological Polar Surface Area | 37.3 Ų | [4] |
Synthesis Methodology
General Malonic Ester Synthesis Protocol
The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5] A general procedure for a related compound, hexanoic acid, from diethyl malonate involves:
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Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.[7]
-
Alkylation: The enolate is then reacted with an appropriate alkyl halide. For the synthesis of 4-Ethylhexanoic acid, a suitable alkylating agent would be 1-bromo-2-ethylbutane (B1346692) (not a commercially common reagent, suggesting a multi-step synthesis for the alkyl halide as well).
-
Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to the corresponding malonic acid using a base like sodium hydroxide, followed by acidification.[7] Upon heating, the substituted malonic acid readily decarboxylates to yield the final carboxylic acid product.[7]
A visual representation of this general synthetic workflow is provided below.
Experimental Protocols for Characterization
Detailed experimental protocols for the spectroscopic analysis of 4-Ethylhexanoic acid are not available in the cited literature. The following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid carboxylic acid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-Ethylhexanoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
Optionally, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added for precise chemical shift referencing.[8]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, use a standard single-pulse experiment.
-
For ¹³C NMR, a proton-decoupled pulse program is typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum using the residual solvent peak or the internal standard.
-
For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Ethylhexanoic acid.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: As 4-Ethylhexanoic acid is a liquid, a neat sample can be used directly.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat 4-Ethylhexanoic acid liquid onto the ATR crystal.
-
Acquire the FT-IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands. Key expected bands for a carboxylic acid include a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Ethylhexanoic acid.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). This can be achieved using a reagent like BF₃-methanol.[9]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
The components are separated on a GC column (e.g., a non-polar capillary column).
-
The separated components are then ionized (commonly by electron ionization - EI) and fragmented.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records the relative abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound.
Biological Activity and Signaling Pathways
Specific signaling pathways for 4-Ethylhexanoic acid have not been extensively described in the researched literature. As a branched-chain fatty acid (BCFA), it is part of a class of lipids that are increasingly recognized for their biological effects.[10][11]
Branched-chain fatty acids are known to be present in various organisms and are involved in numerous biochemical processes.[11] Research in cellular and animal models suggests that BCFAs may have anti-inflammatory, anti-cancer, and neuroprotective properties, and they may also play a role in regulating lipid metabolism.[11][12] Some studies indicate that BCFAs can influence the expression of genes related to fatty acid synthesis and inflammation.[13]
The metabolism of the related compound, 2-ethylhexanoic acid, has been shown to proceed via beta-oxidation in humans.[14] It is plausible that 4-Ethylhexanoic acid follows a similar metabolic fate, being incorporated into normal cellular intermediary metabolism.[15] However, detailed studies on the specific metabolic and signaling pathways of 4-Ethylhexanoic acid are needed to fully elucidate its biological roles.
References
- 1. 4-Ethylhexanoic acid | C8H16O2 | CID 22734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 94-04-2 | CAS DataBase [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. newenglanddairy.com [newenglanddairy.com]
- 11. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]
- 13. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
